molecular formula C16H26N4O2 B7344452 5,6-dimethyl-2-N,4-N-bis[(3R)-oxan-3-yl]pyrimidine-2,4-diamine

5,6-dimethyl-2-N,4-N-bis[(3R)-oxan-3-yl]pyrimidine-2,4-diamine

Cat. No. B7344452
M. Wt: 306.40 g/mol
InChI Key: QFSZOCVRAJUMHO-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dimethyl-2-N,4-N-bis[(3R)-oxan-3-yl]pyrimidine-2,4-diamine, also known as DMOX, is a small molecule that has gained attention in the scientific community due to its potential applications in cancer research. DMOX is a pyrimidine analog that has been found to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of nucleotides.

Mechanism of Action

5,6-dimethyl-2-N,4-N-bis[(3R)-oxan-3-yl]pyrimidine-2,4-diamine inhibits DHFR by binding to the enzyme's active site, preventing the conversion of dihydrofolate to tetrahydrofolate. This leads to a depletion of nucleotides, which ultimately leads to cell death. This compound has been found to be a competitive inhibitor of DHFR, meaning it competes with the substrate for binding to the active site.
Biochemical and Physiological Effects
This compound has been found to have a low toxicity profile in vitro and in vivo. It has been shown to selectively target cancer cells while leaving normal cells unharmed. This compound has also been found to be effective in combination with other chemotherapeutic agents, suggesting that it could be used as part of a combination therapy for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5,6-dimethyl-2-N,4-N-bis[(3R)-oxan-3-yl]pyrimidine-2,4-diamine in lab experiments is its high potency as a DHFR inhibitor. This allows for lower concentrations to be used, which can reduce the risk of off-target effects. However, this compound is a small molecule that can be difficult to work with in terms of solubility and stability. Additionally, the high potency of this compound can also lead to toxicity in normal cells if not used carefully.

Future Directions

There are several future directions for 5,6-dimethyl-2-N,4-N-bis[(3R)-oxan-3-yl]pyrimidine-2,4-diamine research. One area of interest is the development of this compound analogs with improved solubility and stability. Another area of interest is the use of this compound in combination with other chemotherapeutic agents to improve treatment efficacy. Additionally, this compound could be used as a tool to study the role of DHFR in cancer cell proliferation and to identify new targets for cancer therapy.
Conclusion
In conclusion, this compound is a small molecule that has shown promise as a potential cancer therapy. Its potent inhibition of DHFR makes it a viable candidate for cancer research, and its low toxicity profile suggests that it could be used in combination with other chemotherapeutic agents. While there are limitations to using this compound in lab experiments, its potential applications in cancer research make it an exciting area of study for future research.

Synthesis Methods

The synthesis of 5,6-dimethyl-2-N,4-N-bis[(3R)-oxan-3-yl]pyrimidine-2,4-diamine involves the reaction of 2,4-diamino-5,6-dimethylpyrimidine with 3R-oxan-3-ylbromide in the presence of a base. The reaction yields this compound as a white solid in good yield. The synthesis of this compound has been optimized to produce high purity and yield, making it a viable option for large-scale production.

Scientific Research Applications

5,6-dimethyl-2-N,4-N-bis[(3R)-oxan-3-yl]pyrimidine-2,4-diamine has been found to be a potent inhibitor of DHFR, which makes it a potential candidate for cancer research. DHFR is an essential enzyme that is involved in the synthesis of nucleotides, which are building blocks of DNA. Cancer cells require nucleotides for rapid proliferation, and inhibition of DHFR can lead to cell death. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

5,6-dimethyl-2-N,4-N-bis[(3R)-oxan-3-yl]pyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-11-12(2)17-16(19-14-6-4-8-22-10-14)20-15(11)18-13-5-3-7-21-9-13/h13-14H,3-10H2,1-2H3,(H2,17,18,19,20)/t13-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSZOCVRAJUMHO-ZIAGYGMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1NC2CCCOC2)NC3CCCOC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=C1N[C@@H]2CCCOC2)N[C@@H]3CCCOC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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